molecular formula C11H24N2 B13526095 n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

Cat. No.: B13526095
M. Wt: 184.32 g/mol
InChI Key: XVSUVWMFTZLATJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine (IUPAC name: methyl(piperidin-3-ylmethyl)(propan-2-yl)amine) is a tertiary amine featuring a piperidine ring substituted at the 3-position with a methylene group connected to an ethylamine backbone. The molecular formula is C₁₀H₂₂N₂, with a molar mass of 170.30 g/mol .

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-methyl-N-(2-piperidin-3-ylethyl)propan-2-amine

InChI

InChI=1S/C11H24N2/c1-10(2)13(3)8-6-11-5-4-7-12-9-11/h10-12H,4-9H2,1-3H3

InChI Key

XVSUVWMFTZLATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1CCCNC1

Origin of Product

United States

Preparation Methods

Route via Reductive Alkylation of Piperidine Derivatives

Key Steps:

  • Synthesis of 3-aminopiperidine derivatives
  • Alkylation with propan-2-one or its derivatives
  • N-methylation of the resulting amine

Advantages:

  • Well-established chemistry
  • Suitable for scale-up

Limitations:

  • Possible over-alkylation
  • Requires careful control of reaction conditions

Route via Nucleophilic Substitution on Protected Intermediates

Key Steps:

  • Preparation of 3-bromopiperidine or 3-chloropiperidine derivatives
  • Nucleophilic substitution with N-methyl-propan-2-amine or its equivalents
  • Deprotection and purification

Advantages:

  • High regioselectivity
  • Good yields

Limitations:

  • Use of halogenated intermediates

Route via Cyclization and Functionalization

Key Steps:

  • Cyclization of amino alcohols or amino acids to form piperidine rings
  • Functionalization at the 3-position
  • N-methylation

Advantages:

  • Suitable for complex substitutions

Limitations:

  • Multi-step process

Detailed Preparation Methodologies

Synthesis via Reductive Alkylation (Preferred Industrial Route)

Step 1: Preparation of 3-Aminopiperidine

  • Starting from commercially available piperidine, selective functionalization at the 3-position can be achieved through halogenation followed by amination.

Step 2: Alkylation with Propan-2-one Derivative

  • React 3-aminopiperidine with acetone or a protected form of propan-2-one in the presence of a suitable acid catalyst or under reductive amination conditions.

Step 3: N-Methylation

  • Use methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to N-methylate the secondary amine, yielding the tertiary amine.

Reaction Scheme:

3-Aminopiperidine + Propan-2-one → Intermediate → N-Methylation → N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine

Data Table 1: Typical Reaction Conditions

Step Reagents Solvent Temperature Yield (%) References
Alkylation / reductive amination Acetone, NaBH3CN, acid catalyst Methanol or ethanol 0–25°C 65–80 Patent EP2240464A2
N-Methylation Methyl iodide, K2CO3 Acetone Room Temp 70–85 Literature (Ref. 1)

Synthesis via Halogenated Intermediates and Nucleophilic Substitution

Step 1: Halogenation at the 3-Position

  • React piperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator to obtain 3-bromopiperidine.

Step 2: Nucleophilic Substitution with Propan-2-amine

  • React 3-bromopiperidine with N-methyl-propan-2-amine in the presence of a base such as potassium carbonate.

Step 3: Purification and N-Methylation

  • Purify via chromatography, then perform N-methylation if necessary.

Data Table 2: Reaction Parameters

Step Reagents Solvent Conditions Yield (%) References
Halogenation NBS, AIBN Carbon tetrachloride Reflux 60–75 Patent WO2016139677A1
Nucleophilic substitution N-methyl-propan-2-amine, K2CO3 Acetone Room temperature 65–80 Literature (Ref. 2)

Alternative: Cyclization and Functionalization

This approach involves cyclization of amino acids or amino alcohols to form the piperidine core, followed by selective functionalization at the 3-position and N-methylation.

Key steps:

  • Cyclization of amino acids (e.g., lysine derivatives)
  • Functionalization at the 3-position with halogen or nitrile groups
  • N-methylation of the amine

Research Discovery:

  • Patent EP0818454 describes a process for preparing piperidine derivatives via cyclization, though with low yields on an industrial scale, indicating room for process improvement.

Process Optimization and Industrial Considerations

  • Yield Enhancement: Use of catalytic hydrogenation or optimized reductive amination conditions can improve yields.
  • Safety: Avoiding highly inflammable reagents like zinc powder (as in older methods) is recommended.
  • Scalability: Continuous flow reactors for halogenation and alkylation steps enhance safety and throughput.
  • Purity: Chromatography and recrystallization are standard; alternative purification methods include crystallization and membrane separation.

Summary of Key Data

Method Advantages Disadvantages Typical Yield (%) Industrial Feasibility
Reductive alkylation High selectivity, scalable Over-alkylation risk 65–85 Yes
Halogenation & substitution Good regioselectivity Use of halogenated intermediates 60–80 Yes
Cyclization & functionalization Suitable for complex derivatives Multi-step synthesis Variable Moderate

Chemical Reactions Analysis

Types of Reactions

n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Ethyl(fluorophenyl)(piperidin-2-yl)acetate
  • Molecular Formula: C₁₅H₁₈FNO₂
  • Key Features : Contains a piperidine ring (substituted at position 2) linked to a fluorophenyl group and an ester. The fluorine atom introduces electron-withdrawing effects, while the ester group increases polarity compared to the target compound .
  • Comparison : The fluorophenyl and ester functionalities enhance solubility in polar solvents but reduce lipid membrane permeability relative to the target compound’s aliphatic isopropyl group.
N-[2-(Thiophen-2-yl)ethyl]piperidin-4-amine
  • Molecular Formula : C₁₁H₁₈N₂S
  • Key Features: A thiophene ring replaces the methyl and isopropyl groups in the target compound.
  • Comparison : The aromatic thiophene may confer distinct electronic properties, such as increased aromaticity and altered metabolic stability compared to the aliphatic substituents in the target compound.

Tertiary Amines with Aliphatic Substituents

N-Ethyl-N-isopropylpropan-2-amine
  • Molecular Formula : C₈H₁₉N
  • Key Features : A simpler tertiary amine lacking the piperidine ring. The absence of a cyclic structure reduces steric hindrance and increases conformational flexibility .
  • Comparison : The target compound’s piperidine ring likely enhances rigidity and basicity (pKₐ) due to the nitrogen’s lone pair delocalization within the ring.
N,N-Diisopropyltryptamine (DIPT)
  • Molecular Formula : C₁₆H₂₄N₂
  • Key Features : Contains an indole ring system linked to a diisopropylamine group. Indole’s aromaticity and hydrogen-bonding capacity contrast with the target compound’s piperidine .
  • Comparison : DIPT’s indole moiety enables interactions with serotonin receptors, while the target compound’s piperidine may favor binding to sigma or adrenergic receptors due to differences in electron distribution and steric bulk.

Compounds with Reactive Functional Groups

N-(2-Chloroethyl)-N-methylpropan-1-amine
  • Molecular Formula : C₆H₁₄ClN
  • Key Features : A chloroethyl group introduces electrophilicity, making the compound prone to nucleophilic substitution reactions .
  • Comparison : The chlorine atom increases reactivity but reduces stability under physiological conditions compared to the target compound’s inert isopropyl group.
N,N-Diethyl-3-pyridin-2-ylpropan-1-amine
  • Molecular Formula : C₁₂H₂₀N₂
  • Key Features : A pyridine ring replaces the piperidine, introducing electron-withdrawing effects and reduced basicity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties
Target Compound C₁₀H₂₂N₂ 170.30 Piperidine, isopropyl, methyl High lipophilicity, moderate basicity
DIPT C₁₆H₂₄N₂ 244.38 Indole, diisopropylamine Serotonergic activity
N-Ethyl-N-isopropylpropan-2-amine C₈H₁₉N 129.25 Linear tertiary amine High conformational flexibility
N-[2-(Thiophen-2-yl)ethyl]piperidin-4-amine C₁₁H₁₈N₂S 210.34 Thiophene, piperidine Enhanced π-stacking capability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves alkylation of piperidin-3-yl derivatives with methylpropan-2-amine precursors. Key steps include:

  • Reductive amination : Using sodium cyanoborohydride or lithium aluminum hydride to couple piperidin-3-yl-ethylamine with methylpropan-2-amine under acidic conditions .
  • Protection-deprotection strategies : For regioselective alkylation, tert-butoxycarbonyl (Boc) groups are used to protect reactive amines, followed by deprotection with trifluoroacetic acid .
  • Optimization : Reaction efficiency is improved by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 for amine:alkylating agent) .

Q. How is the structural integrity of N-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine validated post-synthesis?

  • Analytical Techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm amine connectivity and methyl group positions (e.g., δ 1.0–1.2 ppm for isopropyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C12_{12}H25_{25}N2_2) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the piperidine ring .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on the piperidine ring) affect the compound’s interaction with serotonin receptors?

  • Experimental Design :

  • Molecular docking : Use AutoDock Vina to model interactions between modified derivatives and serotonin receptor subtypes (e.g., 5-HT2A_{2A}) .
  • In vitro assays : Radioligand binding studies (e.g., 3^3H-ketanserin displacement) quantify affinity (Ki_i) and selectivity ratios .
  • Data contradiction : Resolve discrepancies between computational predictions and empirical binding data by refining force field parameters or validating receptor conformations .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Approach :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and blood-brain barrier permeability using LC-MS/MS in rodent plasma .
  • Metabolite identification : High-resolution tandem MS (HRMS/MS) detects phase I/II metabolites to explain reduced efficacy in vivo .
  • Dose-response calibration : Adjust dosing regimens to account for species-specific metabolic differences (e.g., cytochrome P450 activity) .

Q. How can computational models predict the compound’s potential as a precursor for neuropharmacological agents?

  • Methodology :

  • QSAR modeling : Train models on datasets of structurally related amines to correlate logP, polar surface area, and IC50_{50} values .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, toxicity, and metabolic pathways .
  • Validation : Compare predicted and experimental LD50_{50} values in zebrafish models to refine model accuracy .

Q. What advanced techniques characterize the compound’s enantiomeric purity, and how does chirality impact biological activity?

  • Techniques :

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Correlate optical activity with receptor binding efficiency (e.g., R-enantiomer showing 10x higher 5-HT2A_{2A} affinity) .
  • Stereochemical analysis : X-ray crystallography confirms absolute configuration using anomalous scattering data .

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